molecular formula C11H15BrN2O B1400033 5-Bromo-N1-(tetrahydro-2H-pyran-4-yl)benzene-1,2-diamine CAS No. 1162697-10-0

5-Bromo-N1-(tetrahydro-2H-pyran-4-yl)benzene-1,2-diamine

Número de catálogo B1400033
Número CAS: 1162697-10-0
Peso molecular: 271.15 g/mol
Clave InChI: IMTAQHHPHIJGTD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“5-Bromo-N1-(tetrahydro-2H-pyran-4-yl)benzene-1,2-diamine” is a chemical compound with the CAS number 1162697-10-0 . It is used in various chemical reactions and has a molecular weight of 271.15 g/mol.

Aplicaciones Científicas De Investigación

Cycloaddition Reactions

The compound is utilized in cycloaddition reactions. For instance, it's involved in the synthesis of 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles through hetero-Diels-Alder additions of α,β-unsaturated-acyl cyanides. This process facilitates the formation of diastereoisomeric product pairs and explores the relative stability of the anomers, leading to different derivatives through various reaction pathways (Zhuo, Wyler, & Schenk, 1995).

Synthesis of CCR5 Antagonists

The compound also plays a role in the synthesis of CCR5 antagonists, crucial for certain therapeutic applications. A practical method has been developed to synthesize an orally active CCR5 antagonist using this compound. The synthesis involves multiple stages, including esterification, intramolecular Claisen type reactions, and the Suzuki−Miyaura reaction, leading to the formation of the desired antagonist (Ikemoto et al., 2005).

Synthesis of Novel Heterocyclic Systems

The compound is used in the synthesis of novel heterocyclic systems, particularly those containing a partially hydrogenated Spiro[isoquinoline-4,4'-(2H)-pyran] fragment. By condensing it with various acids and esters, novel derivatives are synthesized, expanding the scope of heterocyclic chemistry (Kisel, Kostyrko, Platonov, & Kovtunenko, 2002).

Propiedades

IUPAC Name

4-bromo-2-N-(oxan-4-yl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c12-8-1-2-10(13)11(7-8)14-9-3-5-15-6-4-9/h1-2,7,9,14H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTAQHHPHIJGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N1-(tetrahydro-2H-pyran-4-yl)benzene-1,2-diamine

Synthesis routes and methods

Procedure details

To a solution of N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine (2.5 g, 8.333 mmol) in EtOH/H2O (1:1) (50 mL) was added iron powder (2.8 g, 50 mmol) and NH4Cl (2.65 g, 50 mmol). The reaction mixture was heated at 60° C. for 12 h. After filtering the reaction mixture, the resulting filtrate was extracted with DCM with the separated organic layer dried over sodium sulfate, filtered and concentrated to obtain crude product which was used in next step without further purification.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.65 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.8 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N1-(tetrahydro-2H-pyran-4-yl)benzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
5-Bromo-N1-(tetrahydro-2H-pyran-4-yl)benzene-1,2-diamine
Reactant of Route 3
Reactant of Route 3
5-Bromo-N1-(tetrahydro-2H-pyran-4-yl)benzene-1,2-diamine
Reactant of Route 4
Reactant of Route 4
5-Bromo-N1-(tetrahydro-2H-pyran-4-yl)benzene-1,2-diamine
Reactant of Route 5
Reactant of Route 5
5-Bromo-N1-(tetrahydro-2H-pyran-4-yl)benzene-1,2-diamine
Reactant of Route 6
Reactant of Route 6
5-Bromo-N1-(tetrahydro-2H-pyran-4-yl)benzene-1,2-diamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.